molecular formula C3H4ClNaO2 B095827 Sodium 2-chloropropionate CAS No. 16987-02-3

Sodium 2-chloropropionate

Cat. No.: B095827
CAS No.: 16987-02-3
M. Wt: 130.5 g/mol
InChI Key: RPOHBMAQTOJHKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-chloropropionate is an organic compound with the molecular formula C₃H₄ClNaO₂. It is the sodium salt of 2-chloropropionic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ability to participate in a range of chemical transformations due to the presence of both a carboxylate group and a chlorine atom on the same molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-chloropropionate can be synthesized through the chlorination of propionic acid, followed by neutralization with sodium hydroxide. The general reaction involves the following steps:

    Chlorination: Propionic acid is treated with chlorine gas in the presence of a catalyst to form 2-chloropropionic acid.

    Neutralization: The resulting 2-chloropropionic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the chlorination process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloropropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-hydroxypropionate.

    Reduction Reactions: The compound can be reduced to form 2-chloropropanol.

    Cyclization Reactions: Under basic conditions, this compound can undergo intramolecular cyclization to form propylene oxide.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminium hydride is often used for reduction reactions.

    Bases: Potassium hydroxide is commonly used for cyclization reactions.

Major Products:

    2-Hydroxypropionate: Formed through substitution reactions.

    2-Chloropropanol: Formed through reduction reactions.

    Propylene Oxide: Formed through cyclization reactions.

Scientific Research Applications

Sodium 2-chloropropionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-chloropropionate involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to stimulate pyruvate dehydrogenase activity, which plays a crucial role in glucose metabolism. This stimulation leads to a reduction in lactate accumulation and an increase in anaerobic power during intense exercise . Additionally, this compound has been shown to reduce glucagon hypersecretion in diabetic models by acting directly on the pancreas .

Comparison with Similar Compounds

Sodium 2-chloropropionate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific positioning of the chlorine atom, which allows for distinct chemical reactivity and applications in various fields. Its ability to undergo multiple types of reactions and its role in metabolic regulation highlight its versatility and importance in scientific research.

Properties

IUPAC Name

sodium;2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOHBMAQTOJHKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

598-78-7 (Parent)
Record name Propionic acid, 2-chloro-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30937693
Record name Sodium 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16987-02-3
Record name Propionic acid, 2-chloro-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-chloropropionate
Reactant of Route 2
Sodium 2-chloropropionate
Reactant of Route 3
Sodium 2-chloropropionate
Reactant of Route 4
Reactant of Route 4
Sodium 2-chloropropionate
Reactant of Route 5
Sodium 2-chloropropionate
Reactant of Route 6
Sodium 2-chloropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.